1-(3,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
説明
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-13-9-12(10-14(11-13)24-2)19-16(22)17-6-4-8-20-15(21)5-3-7-18-20/h3,5,7,9-11H,4,6,8H2,1-2H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQVRTBVJDULSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Overview
1-(3,5-Dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic compound with a complex molecular structure that suggests potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 332.35 g/mol . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly against various diseases.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antitumor Activity : The compound's structural features suggest potential antitumor properties, similar to other compounds that have shown efficacy against cancer cell lines .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, including phosphodiesterase (PDE) and cyclooxygenase (COX), which are crucial in various biological pathways .
The biological activity of 1-(3,5-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is hypothesized to involve:
- Targeting Specific Receptors : The compound's design allows it to interact with specific biological targets, potentially modulating pathways involved in inflammation and cancer progression.
- Multi-targeted Approach : Similar compounds have been shown to act on multiple targets, enhancing their therapeutic potential .
In Vitro Studies
Research has demonstrated that related compounds exhibit significant activity against various cancer cell lines. For instance, studies on structurally similar derivatives have reported IC50 values ranging from 0.45 to 5.08 μM against human cancer cell lines, indicating potent antitumor effects .
Enzyme Inhibition Data
The following table summarizes the enzyme inhibition data for related pyridazine derivatives:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | COX-2 | 50 |
| Compound B | LOX | 200 |
| Compound C | PDE4 | 30 |
This data highlights the potential of pyridazine derivatives, including our compound of interest, to inhibit key enzymes involved in inflammatory responses and cancer progression.
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of several pyridazine derivatives similar to our compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of pyridazine-based compounds, demonstrating their ability to reduce inflammation markers in animal models.
類似化合物との比較
Key Observations:
Substituent Effects on Molecular Weight :
- The 4-chlorophenyl analogue () has the highest molecular weight (442.9) due to the chlorine atom and additional aromatic substitution .
- The 3,4-dimethylphenyl variant () is lighter (300.36), reflecting the absence of methoxy groups and chlorine .
Electronic and Steric Properties: The 3,5-dimethoxy groups in the target compound and the 4-chlorophenyl analogue may enhance solubility compared to the 3,4-dimethyl derivative, which lacks polar substituents .
Biological Implications: Pyridazinone derivatives are often explored for kinase inhibition. The absence of a substituent on the pyridazinone ring in the target compound and the 3,4-dimethylphenyl analogue (vs. the 4-chlorophenyl group in ) could reduce steric hindrance, possibly favoring interactions with flat binding pockets .
Synthetic Accessibility :
- The 3,4-dimethylphenyl derivative () has a simpler structure (C16H20N4O2), suggesting easier synthesis compared to the target compound or the 4-chlorophenyl analogue .
Research Findings and Limitations
- Data Gaps : Physical properties (e.g., melting point, solubility) and biological activity data for the target compound are absent in the provided evidence.
- Comparative Trends : Chlorine and methoxy substituents generally increase molecular complexity and polarity, which may correlate with enhanced pharmacokinetic profiles in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
